2-(2-Ethoxyethoxy)-5-iodoaniline

Beschreibung

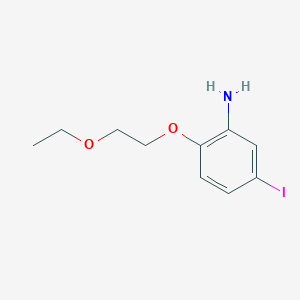

2-(2-Ethoxyethoxy)-5-iodoaniline is an aromatic amine derivative featuring an aniline core substituted with a 2-(2-ethoxyethoxy) group at the ortho position and an iodine atom at the para position.

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWNMFPWJOPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Ethoxyethoxy)-5-iodoaniline is an aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its iodine substitution and ether functionality, has garnered attention for its applications in drug development and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C11H16INO2

- Molecular Weight : 305.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the iodine atom enhances the compound's binding affinity through halogen bonding, which can improve the efficacy of interactions with enzymes and receptors. This mechanism is crucial in its role as a potential therapeutic agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that compounds with similar structures displayed varying degrees of activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The iodine substitution is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit growth.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death. Comparative analysis with other anilines suggests that the presence of the ethoxyethoxy group contributes to increased cytotoxicity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against biofilms formed by Candida albicans. The results indicated that the compound significantly reduced biofilm formation and inhibited hyphal growth, which is critical for pathogenicity.

| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| This compound | 32 µg/mL | 75% |

| Fluconazole | 16 µg/mL | 50% |

Study on Anticancer Activity

In a comparative study assessing various anilines, this compound showed superior activity against breast cancer cell lines compared to its non-iodinated analogs.

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| This compound | 10 | 65% |

| Non-iodinated analog | 25 | 40% |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 5-bromoaniline and 4-methoxyaniline, this compound demonstrates enhanced biological activity due to the unique combination of iodine and ethoxyethoxy groups.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | High | Low |

| 5-Bromoaniline | Moderate | Moderate |

| 4-Methoxyaniline | Low | High |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-(2-Ethoxyethoxy)-5-(Trifluoromethyl)aniline (CAS: 946727-90-8)

- Structural Differences : Replaces iodine with a trifluoromethyl (-CF₃) group at the para position.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-deficient iodine substituent. This alters reactivity in electrophilic substitution or coupling reactions .

- Physicochemical Properties: Molecular Weight: 249.23 g/mol (vs. ~333.15 g/mol for the iodinated analog, estimated). LogP (XLogP3): 2.3 (indicating moderate hydrophobicity). Hydrogen Bonding: 1 donor (NH₂) and 6 acceptors (ether oxygens and CF₃ fluorine) .

- Applications : Likely used in agrochemicals or pharmaceuticals due to the stability imparted by the -CF₃ group.

6-Ethoxy-3-methylaniline (CAS: 6331-70-0)

- Structural Differences : Substitutes the ethoxyethoxy chain with a simple ethoxy group and replaces iodine with a methyl group.

- Electronic Effects : The methyl group is electron-donating, increasing ring electron density compared to iodine. This enhances susceptibility to electrophilic attack.

- Physicochemical Properties :

- Applications : Intermediate in dye synthesis or small-molecule drug development.

5-Ethoxy-2-(2-ethoxyethoxy)-4-morpholinoaniline

- Structural Differences: Adds a morpholino group at the 4-position alongside the ethoxy and ethoxyethoxy substituents.

- Electronic Effects: The morpholino group introduces a cyclic tertiary amine, enhancing basicity and solubility in acidic media.

- Physicochemical Properties: Molecular Weight: 310.39 g/mol. Polar Surface Area: Increased due to the morpholino oxygen and nitrogen atoms, improving aqueous solubility .

- Applications: Potential use in polymer chemistry or as a ligand in catalysis.

Compound 6G1I

- Structural Differences : Contains an iodomethyl group and a nitro-azo-phenylamine moiety in addition to the ethoxyethoxy chain.

- Reactivity : The iodine atom likely participates in nucleophilic substitution or cross-coupling reactions, similar to the target compound. Synthesis involves iodination using I₂, imidazole, and triphenylphosphine .

- Applications: May serve as a photosensitizer or in liquid crystal technology due to its extended conjugated system.

Data Table: Key Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | LogP | Hydrogen Bonding (Donor/Acceptor) |

|---|---|---|---|---|---|

| 2-(2-Ethoxyethoxy)-5-iodoaniline | C₁₀H₁₄INO₂ | ~333.15 (estimated) | 2-(ethoxyethoxy), 5-I | ~2.8* | 1 / 5 |

| 2-(2-Ethoxyethoxy)-5-CF₃-aniline | C₁₁H₁₄F₃NO₂ | 249.23 | 2-(ethoxyethoxy), 5-CF₃ | 2.3 | 1 / 6 |

| 6-Ethoxy-3-methylaniline | C₉H₁₃NO | 165.23 | 2-ethoxy, 5-CH₃ | 1.9 | 1 / 3 |

| 5-Ethoxy-2-(2-ethoxyethoxy)-4-morpholinoaniline | C₁₆H₂₆N₂O₄ | 310.39 | 2-(ethoxyethoxy), 4-morpholino, 5-ethoxy | ~1.5* | 1 / 6 |

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Ethoxyethoxy)-5-iodoaniline, considering the reactivity of the iodoaniline and ethoxyethoxy groups?

Methodological Answer: A two-step synthesis is recommended. First, introduce the ethoxyethoxy chain via Williamson ether synthesis using 2-chloroethoxyethanol and a halogenated aniline precursor under alkaline conditions (e.g., NaH in THF at 60°C). Second, perform iodination using iodine monochloride (ICl) in acetic acid at 0–5°C to minimize over-iodination. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring by TLC and adjusting stoichiometry of the iodinating agent .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Identify ethoxyethoxy protons as a multiplet at δ 3.4–3.7 ppm and aromatic protons (ortho to iodine) as a doublet near δ 7.2 ppm.

- 13C NMR : Ether carbons appear at 60–70 ppm, while the iodine-bearing aromatic carbon resonates near δ 90 ppm.

- IR Spectroscopy : Confirm C-O-C ether stretches at 1100–1250 cm⁻¹ and N-H stretches (aniline) at ~3400 cm⁻¹.

- XPS/ICP-MS : Quantify iodine content and verify absence of dehalogenation byproducts .

Q. What solvent systems are recommended for enhancing the solubility of this compound in cross-coupling reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO, or glyme-based solvents) improve solubility due to the ethoxyethoxy chain’s coordination ability. For Suzuki-Miyaura reactions, use DMF:H₂O (9:1) with 1–5 mol% Pd catalyst. Solvent selection should align with reaction temperature (80–120°C) to prevent ether chain degradation. Pre-saturate solvents with inert gas (N₂/Ar) to avoid oxidative side reactions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical conformational analyses of the ethoxyethoxy side chain?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers of the ethoxyethoxy chain. Compare results with variable-temperature NMR data (Δδ for diastereotopic protons) and XRD-derived torsional angles. Adjust force fields in MD simulations to match experimental data, then validate with Raman spectroscopy for low-frequency torsional modes (<500 cm⁻¹). Cross-referencing with glyme-based electrolyte studies (e.g., NaDEEP) may provide insights into chain flexibility .

Q. What strategies minimize competing decomposition pathways during palladium-catalyzed cross-couplings involving this compound?

Methodological Answer:

- Catalyst-Ligand Systems : Use bulky ligands (XPhos or SPhos) to suppress β-hydride elimination.

- Kinetic Control : Optimize temperature (80–100°C) and base (Cs₂CO₃) via in situ IR monitoring.

- Additives : Include silver salts (Ag₂O) to stabilize Pd intermediates and reduce iodide scrambling.

- Side Reaction Analysis : Compare HPLC profiles with model substrates (e.g., 5-iodoaniline derivatives) to quantify byproducts .

Q. How does the ethoxyethoxy group influence the electrochemical stability of this compound in redox-active environments?

Methodological Answer: Conduct cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to assess oxidation/reduction potentials. Compare with analogous compounds lacking the ethoxyethoxy chain. Computational HOMO-LUMO analysis (Gaussian 09) identifies electron-donating effects of the ether group. Stability tests under argon vs. air exposure (via UV-Vis degradation kinetics) reveal susceptibility to radical-induced chain cleavage .

Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the ethoxyethoxy linkage in aqueous media?

Methodological Answer: Design accelerated aging studies (pH 1–13, 40–80°C) with LC-MS monitoring. Compare hydrolysis rates with structurally similar compounds (e.g., triethylene glycol monoethyl ether). Use isotopic labeling (D₂O) to trace cleavage pathways. Cross-reference with pesticide stability data (e.g., sesamex degradation in alkaline conditions) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.